The compound (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine is a chiral ligand used in asymmetric synthesis. Its chemical structure features a ferrocenyl moiety, which is a significant component in organometallic chemistry, particularly for its ability to stabilize metal complexes. The compound has a molecular formula of and a molecular weight of approximately 625.51 g/mol. It is characterized by its high purity, typically around 95% as determined by gas chromatography, and exhibits a melting point ranging from 142 °C to 144 °C .
This compound acts primarily as a ligand in various catalytic reactions, particularly in enantioselective processes. One notable reaction is the enantioselective vinylation of aldehydes, where it facilitates the formation of chiral products from achiral starting materials. The presence of the diphenylphosphino groups enhances the ligand's ability to coordinate with transition metals, thereby improving the selectivity and efficiency of the reactions .
While specific biological activities of (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. They may interact with biological systems through mechanisms such as enzyme inhibition or as catalysts in biochemical transformations. The chiral nature of this compound implies that it could have varying effects based on its stereochemistry, which is crucial in drug development .
The synthesis of (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine typically involves the following steps:
These methods leverage standard techniques in organometallic chemistry and asymmetric synthesis .
The primary applications of this compound lie in:
Interaction studies involving this compound typically focus on its behavior as a ligand in coordination chemistry. Research has shown that it can effectively stabilize metal centers and influence their reactivity and selectivity in catalysis. Studies may also explore its interactions with substrates in enantioselective reactions, assessing how variations in metal coordination affect reaction outcomes .
Several compounds share structural similarities with (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine | 74311-56-1 | Similar ligand structure but different phosphine configuration |
| (S)-N,N-Dimethyl-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine | 55650-59-4 | Enantiomer with potential different reactivity |
| (R)-N-Methyl-N-diphenylphosphino-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine | 905857-95-6 | Contains additional methyl group affecting sterics |
| (R)-(S)-BPPFA | Not specified | A closely related ligand used for similar applications |
These compounds exhibit unique characteristics that can influence their reactivity and selectivity in catalytic applications. The presence of different substituents or stereochemical configurations can lead to significant differences in their performance as ligands .
Diastereoselective three-component assembly strategies represent a sophisticated approach to constructing complex ferrocene-based ligands through the simultaneous formation of multiple bonds and stereogenic centers [23] [24]. The synthesis of (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine employs multicomponent coupling reactions that enable the introduction of both planar and central chirality in a single synthetic operation [25].
The palladium-catalyzed three-component coupling methodology has emerged as a powerful tool for accessing ferrocenes with both axial and planar chiralities [23] [24]. This approach utilizes readily available ortho-ferrocene-tethered aryl iodides and bulky 2,6-disubstituted aryl bromides as starting materials [25]. The reaction proceeds through a fascinating domino process where the initially established axial chirality is controlled by palladium/chiral norbornene cooperative catalysis, while the subsequent planar chirality is governed by the pre-installed axial chirality through an axial-to-planar diastereoinduction mechanism [23] [24].
Research findings demonstrate that five- to seven-membered benzo-fused ferrocenes with both axial and planar chiralities can be obtained in excellent enantioselectivities exceeding 99% enantiomeric excess and diastereoselectivities greater than 19:1 diastereomeric ratio [23] [24]. The synthetic efficiency of this methodology is highlighted by the requirement of only 10 mol% of the chiral norbornene cocatalyst to achieve the desired domino reaction with good synthetic efficiency [25].
| Starting Material | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|---|
| ortho-Ferrocene-tethered aryl iodide | Palladium/Chiral norbornene | 80 | 12 | 85 | >99 | >19:1 |
| 2,6-Disubstituted aryl bromide | Rhodium/Phosphoramidite | 60 | 24 | 78 | 92 | 15:1 |
| Ferrocenyl methylamine | Palladium acetate/N-Acetylglycine | 60 | 36 | 69 | 88 | 12:1 |
The mechanism involves the formation of an axially chiral palladium(II) complex intermediate, which subsequently undergoes intramolecular asymmetric carbon-hydrogen activation to form the cyclized ferrocene product [23] [25]. This unique axial-to-planar diastereoinduction process represents an unprecedented mode of stereochemical control in organometallic chemistry [24].
Alternative three-component strategies employ cobalt-catalyzed intermolecular coupling of arenes, ethylene, and alkynes using well-defined air-stable cationic bis(cyclopentadienyl) cobalt complexes [32]. These reactions demonstrate remarkable regioselectivity, with the major regioisomer placement determined by the relative steric demands of the alkyne substituents [32].
The preparation of enantiopure ferrocenyl ethylamines requires sophisticated resolution techniques that can effectively discriminate between enantiomers possessing planar chirality [11] [12]. Classical resolution methods have been extensively developed for ferrocene derivatives, with particular emphasis on diastereomeric salt formation and enzymatic kinetic resolution approaches [14] [15].
Diastereomeric salt formation represents the most widely employed resolution technique for ferrocenyl ethylamines [12]. This methodology involves the reaction of racemic ferrocenyl ethylamine with enantiopure chiral acids such as dibenzoyl tartaric acid or di-p-toluoyl tartaric acid [12]. The resulting diastereomeric salts exhibit different solubilities, enabling separation through fractional crystallization [36].
| Resolving Agent | Substrate | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (%) | Recovery (%) |
|---|---|---|---|---|---|---|
| Dibenzoyl tartaric acid | Ferrocenyl ethylamine | 25 | Ethanol | 82 | >99 | 72 |
| Di-p-toluoyl tartaric acid | N,N-Dimethyl ferrocenyl ethylamine | 40 | Methanol | 62.9 | >99 | 44 |
| β-Cyclodextrin | Pyrazolylalkyl ferrocene | 25 | Water/Methanol | 41.8 | 98 | 39 |
| γ-Cyclodextrin | Ferrocene alcohol derivative | 25 | Hexane/Isopropanol | 37.7 | 96.5 | 35 |
Enzymatic kinetic resolution has emerged as a powerful alternative to classical chemical resolution methods [14]. Lipase-catalyzed processes have demonstrated exceptional selectivity for ferrocene derivatives, with selectivity values reaching 400 in optimal cases [14]. The use of Pseudomonas fluorescens lipase in phosphate buffer enables the hydrolysis of enol acetate derivatives to proceed rapidly, affording optically active products with enantiomeric excesses exceeding 99% [14].
High-performance liquid chromatography using chiral stationary phases provides an analytical and preparative resolution method for ferrocenyl ethylamines [11] [12]. β-Cyclodextrin and γ-cyclodextrin chiral stationary phases have proven particularly effective, with separation factors ranging from 1.059 to 1.385 depending on the substrate structure [12].
Dynamic parallel kinetic resolution represents an advanced technique that has been successfully applied to α-ferrocenyl cation intermediates [15]. This methodology employs chiral Brønsted acid catalysts to achieve highly enantioselective access to ferrocenylethylamine derivatives through an SN1-type substitution reaction with nitrogen nucleophiles [15]. The process involves racemization through vinylferrocene formation coupled with chemo-divergent parallel kinetic resolution of enantiomeric α-ferrocenyl cations [15].
The optimization of phosphine group functionalization in (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine involves sophisticated synthetic strategies to introduce diphenylphosphino substituents with precise regio- and stereochemical control [17] [18]. The successful functionalization requires careful consideration of steric and electronic factors that influence both the reaction efficiency and the stereochemical outcome [20] [21].
Directed ortho-lithiation methodologies represent the most reliable approach for introducing phosphine functionality into ferrocene frameworks [37] [38]. The use of chiral auxiliaries such as oxazoline or sulfonamide directing groups enables highly diastereoselective metalation reactions [37] [39]. Nitrogen-directed metalation has been demonstrated to be responsible for the directive effects when alkyllithium reagents are employed [39] [41].
| Directing Group | Lithium Base | Temperature (°C) | Time (h) | Diastereomeric Excess (%) | Yield (%) | Phosphine Source |
|---|---|---|---|---|---|---|
| Oxazoline | n-Butyllithium | -78 | 2 | >95 | 76 | Chlorodiphenylphosphine |
| Sulfonamide | sec-Butyllithium/TMEDA | -80 | 1 | 88 | 65 | Diphenylphosphine oxide |
| Sparteine-mediated | tert-Butyllithium | -78 | 3 | 92 | 71 | Ph₂PCl |
| N,N-Diisopropyl carboxamide | Lithium diisopropylamide | -40 | 4 | 85 | 58 | PPh₂H |
The sparteine-mediated directed ortho-lithiation approach has proven particularly effective for achieving high enantioselectivities in the synthesis of planar chiral ferrocene ligands [38] [40]. This methodology employs (−)-sparteine as a chiral ligand for the lithium base, enabling asymmetric deprotonation with excellent stereocontrol [40]. The unsymmetrical ferrocene substrate containing N-ethyl-N-(1-methylethyl)-amino-carbonyl functionality has demonstrated increased enantio-induction compared to symmetrical analogues [40].
Phosphine-stibine hybrid systems have been developed to fine-tune the electronic properties of ferrocene-based ligands [17] [22]. The synthesis involves lithiation of 1-bromo-1'-(diphenylphosphino)ferrocene with n-butyllithium followed by reaction with chlorodiphenylstibine, yielding phosphinostibine products in 76% yield after column chromatography [17]. These hybrid ligands exhibit intramolecular donor-acceptor interactions that can be modulated through oxidation state changes [17] [22].
The optimization of reaction conditions for phosphine group installation requires careful control of temperature, reaction time, and electrophile addition rate [19] [20]. Lower temperatures typically favor higher diastereoselectivities, while extended reaction times may lead to decomposition or side reactions [19]. The choice of phosphine electrophile significantly influences both yield and stereochemical outcome, with chlorodiphenylphosphine generally providing superior results compared to other phosphorus(III) chlorides [20] [43].
Modern approaches to phosphine functionalization have incorporated transition metal-catalyzed carbon-hydrogen activation methodologies [34] [35]. Rhodium(I)-catalyzed enantioselective carbon-hydrogen arylation provides a general entry into chiral 1,2-disubstituted ferrocenes with excellent enantioselectivities [34] [35]. The methodology employs chiral phosphoramidite-supported rhodium catalysts with diverse aryl halides, demonstrating broad substrate scope and functional group tolerance [35].
The asymmetric hydrogenation of prochiral imines represents one of the most significant industrial applications of (minus)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine. The compound serves as a critical chiral ligand in the iridium-catalyzed synthesis of (S)-metolachlor, which constitutes the largest-scale asymmetric hydrogenation process in industrial production, yielding more than 10,000 tons per year of the enantioenriched herbicide [1] [2] [3].
The metolachlor synthesis involves the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine) using an iridium catalyst system comprising [IrCl(COD)]₂, the chiral ferrocene ligand, tetrabutylammonium iodide, and acetic acid as critical additives [1] [4]. This challenging transformation requires reduction across a sterically crowded carbon-nitrogen double bond, which the ferrocene-based ligand facilitates through its unique structural properties.
| Parameter | Performance Data |
|---|---|
| Turnover Frequency | >1.8 × 10⁶ h⁻¹ [1] [4] |
| Turnover Number | >2 × 10⁶ [1] [4] |
| Enantiomeric Excess | 80% [1] [4] |
| Reaction Conditions | 80 bar H₂, 50°C [1] [4] |
| Industrial Scale | >10,000 tons/year [3] |
The mechanism involves a proton-first, outer-sphere pathway where the sterically hindered imine substrate is first protonated before hydride transfer from a five-coordinate iridium trihydride intermediate [1]. Density functional theory calculations reveal that acetate-assisted dihydrogen splitting and C-H···Ir interactions direct the enantioselectivity of the hydride transfer step [1]. The ferrocene backbone provides the necessary chiral environment while the dimethylamino functionality participates in critical coordination interactions.
Research findings demonstrate that acetic acid plays a dual role, enhancing both activity and selectivity by approximately 5-6% [1]. The combination of iodide and acid additives was found to be essential for achieving the exceptional productivity levels required for industrial viability. Without these additives, turnover frequencies drop significantly below the threshold necessary for commercial implementation [1].
The ferrocene-based ligand has demonstrated significant utility in rhodium-catalyzed asymmetric hydroamination reactions, particularly in the functionalization of unactivated olefins. Recent developments have shown that rhodium complexes bearing (minus)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine can facilitate both vicinal and remote hydroamination through innovative hydride relay catalysis mechanisms [5].
The hydroamination process operates through a unique rhodium hydride relay system where an initial Heck reaction between aryl boronic acid and olefin generates a rhodium hydride intermediate. This intermediate is subsequently retained for hydroamination of a second olefin substrate, enabling both proximal and remote regioselectivity depending on the chain length of the alkyl substituents [5].
| Transformation Type | Selectivity | Yield Range | Mechanistic Feature |
|---|---|---|---|
| Vicinal Hydroamination | High regioselectivity | 65-85% [5] | Direct insertion pathway |
| Remote Hydroamination | Chain-walking selectivity | 70-90% [5] | β-Hydride elimination cascade |
| Asymmetric Variant | Up to 92% ee [5] | 60-80% [5] | Chiral ferrocene control |
The coordination of the ferrocene ligand to rhodium creates sufficient vacant sites and appropriate steric hindrance to favor both olefin insertion and β-hydride elimination processes. The chelation-stabilized rhodium alkyl intermediates undergo chain-walking mechanisms that enable remote functionalization patterns not accessible through conventional approaches [5].
Mechanistic studies indicate that the ferrocene moiety provides not only chiral induction but also electronic stabilization of key rhodium intermediates. The planar chirality of the ferrocene backbone works in concert with the central chirality of the dimethylaminoethyl side chain to create a highly selective chiral environment around the metal center [5].
The application of (minus)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine in rhodium-catalyzed C–H bond functionalization has emerged as a powerful strategy for accessing complex molecular architectures with high enantioselectivity. The ferrocene-based ligand enables multiple types of C–H activation processes, including arylation, alkylation, and various bond-forming reactions [6] [7].
In rhodium(I)-catalyzed enantioselective C–H arylation reactions, the ferrocene ligand demonstrates exceptional performance in the direct functionalization of ferrocene aldehydes with readily available aryl halides. The transformation proceeds through in situ imine formation, followed by enantioselective C–H activation and subsequent arylation [7].
| Substrate Class | Coupling Partner | Enantiomeric Excess | Yield | Reaction Conditions |
|---|---|---|---|---|
| Ferroceneformaldehyde | Aryl iodides | >99% ee [7] | Up to 83% [7] | Mild conditions |
| Ferroceneformaldehyde | Aryl bromides | >95% ee [7] | 70-80% [7] | Rh(I)/phosphoramidite |
| Ferroceneformaldehyde | Aryl chlorides | >90% ee [7] | 60-75% [7] | Room temperature |
The mechanism involves initial coordination of the rhodium catalyst to the in situ formed imine, followed by concerted metalation-deprotonation (CMD) to activate the C–H bond. The ferrocene ligand provides both electronic activation through π-back-donation and steric control through its bulky diphosphino substituents [6].
Computational studies reveal that the rhodium-catalyzed C–H functionalization can proceed through multiple catalytic cycles, including Rh(I)/Rh(III), Rh(II)/Rh(IV), and non-redox Rh(III) pathways, depending on the specific reaction conditions and substrates employed [8]. The ferrocene ligand adapts to these different mechanistic manifolds while maintaining high levels of enantiocontrol.
The transformations show excellent functional group tolerance and enable the synthesis of valuable chiral building blocks, including Ugi's amine and PPFA analogues, which themselves serve as important ligands in asymmetric catalysis [7]. The ability to access these structures through direct C–H functionalization represents a significant advancement over traditional multi-step synthetic approaches.
Palladium complexes incorporating (minus)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine have proven highly effective in various cross-coupling transformations, particularly in the formation of carbon-carbon bonds with excellent enantiocontrol. The ferrocene-based ligand design provides optimal electronic and steric properties for palladium-catalyzed processes [9] [10] [11].
The most extensively studied application involves asymmetric cross-coupling between α-methylbenzyl Grignard reagents and vinyl bromide, where the ferrocene ligand achieves remarkable enantioselectivities. The reaction proceeds through a mechanism involving precoordination between the Grignard reagent and the amino group of the ligand, which directs selective transmetalation of a single enantiomer [9] [10].
| Grignard Reagent | Electrophile | Enantiomeric Excess | Yield | Ligand Variant |
|---|---|---|---|---|
| α-Methylbenzyl-MgCl | Vinyl bromide | 93-94% [9] [10] | Quantitative [10] | Standard BPPFA |
| α-Methylbenzyl-MgCl | Aryl bromides | 85-90% [10] | 80-95% [10] | Modified variants |
| Secondary alkyl-MgX | Vinyl halides | 67-94% [9] | 70-90% [9] | Structure-dependent |
Structure-activity relationship studies demonstrate that the absolute configuration of the stereogenic carbon on the side chain has minimal impact on enantioselectivity, while the planar chirality of the ferrocene backbone primarily defines the product configuration [9]. This observation contrasts with other ferrocene-based ligands where central chirality plays a more dominant role.
The palladium-catalyzed asymmetric oxidative C–H/C–H cross-coupling represents a particularly innovative application, enabling the direct coupling of ferrocenes with heterocyclic partners such as indolizines with high regio- and enantioselectivities [12]. This transformation proceeds through a palladium(II)/palladium(IV) catalytic cycle with the ferrocene ligand controlling both the site-selectivity of C–H activation and the facial selectivity of the coupling process.
Advanced applications include the construction of ferrocenes with both axial and planar chiralities through palladium/chiral norbornene cooperative catalysis. In this domino reaction, the ferrocene ligand controls the initial establishment of axial chirality, which subsequently directs planar chirality through an unprecedented axial-to-planar diastereoinduction process [13]. The method achieves constantly high enantioselectivities (>99% ee) and diastereoselectivities (>19:1 dr) across a wide range of substrates [13].
| Transformation | Stereochemical Control | Selectivity | Scope |
|---|---|---|---|
| Axial-to-Planar Induction | Dual chirality control | >99% ee, >19:1 dr [13] | 32 products |
| Buchwald-Hartwig Coupling | Redox-switchable catalysis | Variable [14] | Amine coupling |
| Asymmetric Allylic Alkylation | Planar chiral control | 92% ee [15] | Standard conditions |